![molecular formula C14H26N2 B5213489 2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)
2-adamantyl[2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-adamantyl[2-(dimethylamino)ethyl]amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine and is used in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
2-adamantyl[2-(dimethylamino)ethyl]amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 2-adamantyl[2-(dimethylamino)ethyl]amine reduces the excessive stimulation of neurons and protects them from damage.
Biochemical and Physiological Effects:
2-adamantyl[2-(dimethylamino)ethyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also reduces the production of inflammatory cytokines, which can contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
2-adamantyl[2-(dimethylamino)ethyl]amine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying the NMDA receptor. However, 2-adamantyl[2-(dimethylamino)ethyl]amine has some limitations, including its low solubility and poor bioavailability, which can make it difficult to administer in experiments.
Future Directions
For research include exploring its potential use in the treatment of other neurological disorders and developing more effective formulations of the drug.
Synthesis Methods
2-adamantyl[2-(dimethylamino)ethyl]amine is synthesized by the reaction of 2-aminoadamantane with N,N-dimethyl-2-chloroethylamine hydrochloride in the presence of a base. The reaction yields 2-adamantyl[2-(dimethylamino)ethyl]amine, which is then purified by recrystallization.
Scientific Research Applications
2-adamantyl[2-(dimethylamino)ethyl]amine has been extensively studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce the progression of these diseases.
properties
IUPAC Name |
N-(2-adamantyl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-16(2)4-3-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUOYTDMRQVDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-N',N'-dimethylethane-1,2-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.